Physicochemical Characterization and Analytical Workflows for 1,6-Dimethyl-1H-indazole-7-carbaldehyde in Drug Discovery
Physicochemical Characterization and Analytical Workflows for 1,6-Dimethyl-1H-indazole-7-carbaldehyde in Drug Discovery
Executive Summary
Indazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting profound biological activities across various therapeutic areas. Specifically, 1,6-Dimethyl-1H-indazole-7-carbaldehyde serves as a critical synthetic building block. For drug development professionals, the precise determination of its molecular weight and exact mass is foundational. These metrics dictate the accuracy of downstream high-throughput screening, structure-activity relationship (SAR) studies, and pharmacokinetic profiling. This whitepaper details the structural causality, physicochemical properties, and a self-validating analytical workflow for the mass characterization of this compound.
Structural Causality and Synthetic Utility
The architectural design of 1,6-Dimethyl-1H-indazole-7-carbaldehyde is highly deliberate, providing specific advantages in synthetic chemistry:
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1-Methyl Group : Alkylation at the N1 position prevents the tautomerization of the indazole core, locking the molecule in the 1H-configuration. This reduces structural ambiguity during binding assays and simplifies NMR characterization.
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6-Methyl Group : The introduction of a methyl group at the C6 position increases the steric bulk and overall lipophilicity (LogP) of the scaffold,1[1].
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7-Carbaldehyde Handle : The formyl group at the 7-position is highly electrophilic. It serves as an ideal anchor point for reductive aminations, Knoevenagel condensations, or Wittig reactions, allowing medicinal chemists to2[2].
Physicochemical Profiling: Molecular Weight vs. Exact Mass
In pharmaceutical analytics, distinguishing between the average molecular weight and the monoisotopic exact mass is critical for both macroscopic synthesis and microscopic identification.
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Molecular Weight (174.20 g/mol ) : Calculated using the standard atomic weights of elements, which account for natural isotopic abundance[2]. This value is essential for macroscopic measurements, such as stoichiometric calculations during bulk synthesis and molarity adjustments for in vitro assays.
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Exact Mass (174.0793 Da) : Calculated using the mass of the most abundant, stable isotope for each element (e.g., ^12C = 12.00000, ^1H = 1.00783, ^14N = 14.00307, ^16O = 15.99491). This metric is uniquely utilized in High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula and rule out isobaric interferences.
Quantitative Physicochemical Parameters
| Parameter | Value | Causality / Relevance in Drug Design |
| IUPAC Name | 1,6-dimethylindazole-7-carbaldehyde | Standardized nomenclature required for regulatory IND submissions. |
| Molecular Formula | C10H10N2O | Defines the atomic composition for mass defect calculations[2]. |
| Molecular Weight | 174.20 g/mol | Macroscopic value used for stoichiometric scaling and formulation[2]. |
| Monoisotopic Exact Mass | 174.0793 Da | Microscopic value critical for HRMS identification and impurity profiling. |
| Protonated Ion [M+H]+ | 175.0866 Da | The primary target m/z observed in positive-mode ESI-MS. |
Analytical Workflow: HRMS Validation of Exact Mass
To ensure scientific integrity, the exact mass of 1,6-Dimethyl-1H-indazole-7-carbaldehyde must be empirically validated before integration into a drug discovery pipeline. The following protocol outlines a strictly self-validating Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) workflow.
Step-by-Step Methodology: LC-QTOF-MS Analysis
Self-Validating Mechanism : This protocol incorporates a "Blank-Standard-Sample" sequence. The solvent blank ensures no carryover or background isobaric contamination. The continuous infusion of a lock-mass standard corrects for time-of-flight drift in real-time, validating the mass accuracy of the entire run.
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Sample Preparation (Blank Validation)
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Action: Dissolve 1 mg of 1,6-Dimethyl-1H-indazole-7-carbaldehyde in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 Methanol:Water mixture containing 0.1% Formic Acid. Prepare an identical vial without the analyte (Solvent Blank).
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Causality: Formic acid acts as a proton donor, drastically enhancing the [M+H]+ signal in positive Electrospray Ionization (ESI+) mode. The blank run is mandatory to establish a baseline and rule out system contamination.
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Chromatographic Separation (Impurity Filtration)
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Action: Inject 2 µL of the sample onto a C18 Reverse-Phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Execute a mobile phase gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
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Causality: The gradient separates the target compound from unreacted precursors or oxidation byproducts (e.g., carboxylic acid derivatives). This ensures the mass spectrometer detects the pure analyte rather than a co-eluting chimera.
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Mass Spectrometer Calibration (Lock-Mass Correction)
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Action: Infuse a reference mass solution (e.g., Leucine Enkephalin, exact mass[M+H]+ = 556.2771 Da) continuously via an independent lock-mass spray nozzle.
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Causality: Time-of-flight tubes are sensitive to minor temperature fluctuations. The lock-mass continuously compensates for instrument drift, ensuring the mass accuracy remains strictly within a < 2 ppm error margin.
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Data Acquisition and Mass Defect Analysis
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Action: Acquire data in ESI+ mode (m/z 100-1000). Extract the ion chromatogram (EIC) for m/z 175.0866 (± 5 ppm).
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Causality: Confirms the presence of the target molecule. The isotopic pattern (M, M+1, M+2) must be computationally compared against the theoretical distribution for C10H10N2O to definitively confirm the identity and validate the exact mass of 174.0793 Da.
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Workflow Visualization
The following diagram maps the logical flow of the HRMS protocol, illustrating the integration of sample preparation, instrumental analysis, and data validation.
Analytical workflow for the exact mass validation of 1,6-Dimethyl-1H-indazole-7-carbaldehyde.
References
- Title: Buy 1,6-Dimethyl-1H-indazole-7-carbaldehyde (EVT-14068591)
- Title: CAS 1159511-81-5: 5-Bromo-1,6-dimethyl-1H-indazole Source: CymitQuimica URL
